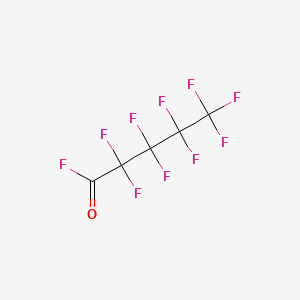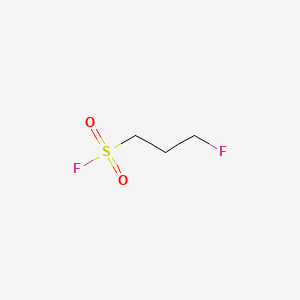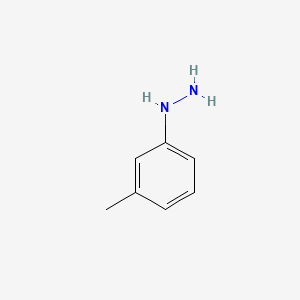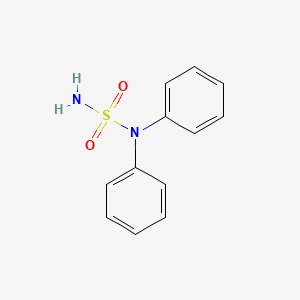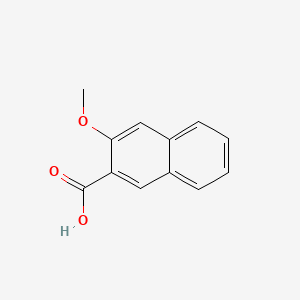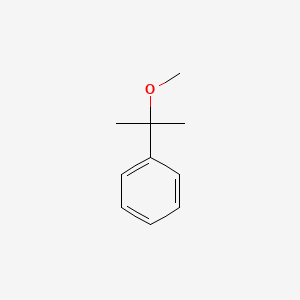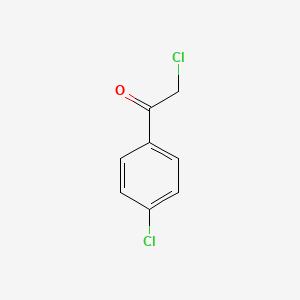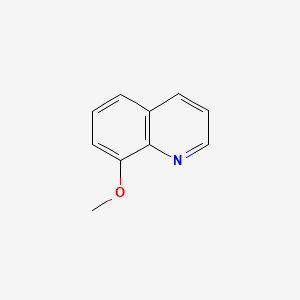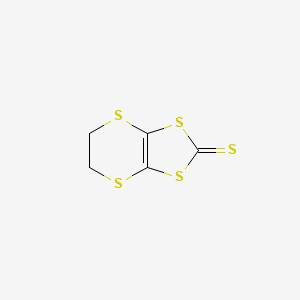
4,5-Ethylenedithio-1,3-dithiole-2-thione
Vue d'ensemble
Description
“4,5-Ethylenedithio-1,3-dithiole-2-thione” is a chemical compound with the molecular formula C5H4S5 . It has a molecular weight of 224.39 . It is a solid at 20°C .
Synthesis Analysis
The synthesis of “this compound” has been reported in the literature . The compound was prepared by the reaction of 1,3-dithiole-2,4,5-trithione with ethylene .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringS=C1SC2=C (SCCS2)S1 . The InChI key for this compound is LFPIFRGVCYRUEO-UHFFFAOYSA-N . Chemical Reactions Analysis
The compound “this compound” has been used in the synthesis of silver(I) complexes . These complexes have unique dimeric and two-dimensional structures respectively and are assembled by S · · · S contacts .It is a solid at 20°C . The compound has a melting point of 123-126 °C .
Applications De Recherche Scientifique
Preparation Methods
- An alternative method for preparing 4,5-ethylenedithio-1,3-dithiole-2-thione and related compounds involves the reaction of 1,3-dithiole-2,4,5-trithione with ethylene, propylene, and trans-2-butene. This method provides compounds identical to those obtained from authentic samples (Papavassiliou, Mousdis, & Papadima, 2000).
Synthesis of Functionalized Derivatives
- The synthesis of functionalized, isomeric, symmetrical tetrathiafulvalene derivatives containing 4,5-(ethylenedithio)-1,3-dithiole units has been described. These derivatives include hydroxy, chloro, and cyano functionalities, offering a range of compounds for further study (Kumar et al., 1997).
Molecular and Vibrational Characteristics
- Research has been conducted to understand the molecular geometries and vibrational characteristics of this compound molecules. Such studies include optimized molecular geometries and vibrational characteristics of the molecule and its radical cations and anions (Jaiswal, Singh, Prasad, & Yadav, 2010).
Supramolecular Structures
- Two silver(I) complexes of this compound have been synthesized and characterized, showing unique dimeric and two-dimensional structures assembled by S...S contacts. These findings indicate the potential for controlling intra- or inter-molecular interactions in metal complexes containing sulfur donor compounds (Dai et al., 1997).
Photochemical Dynamics
- Studies on the resonance Raman spectra for this compound have been conducted, providing insights into the Franck-Condon region photodynamics. This research helps to understand the molecular symmetry and electron density of the compound (Wang et al., 2011).
Charge Ordering Systems
- The mixed-valence compound 4,5-Ethylenedithio-2-(thiopyran-4-ylidene)-1,3-dithiole (TP-EDTT) and its radical cation salts have been prepared, revealing the variation of bond lengths upon charge in each molecule. This research contributes to the understanding of charge ordering systems (Nakano et al., 2009).
Mécanisme D'action
Target of Action
It has been found to form complexes with silver(i), indicating potential interactions with metal ions .
Mode of Action
It has been observed to form unique dimeric and two-dimensional structures with silver(I) via S···S contacts . This suggests that the compound may interact with its targets through sulfur-sulfur contacts.
Result of Action
Its ability to form complexes with silver(i) suggests it may have potential applications in the field of coordination chemistry .
Action Environment
The action of 4,5-Ethylenedithio-1,3-dithiole-2-thione can be influenced by environmental factors. For instance, it is recommended to store the compound under inert gas at room temperature, preferably in a cool and dark place . This suggests that exposure to air, light, or high temperatures may affect its stability and efficacy.
Analyse Biochimique
Biochemical Properties
4,5-Ethylenedithio-1,3-dithiole-2-thione plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in redox reactions, where it can act as a reducing agent. The compound’s sulfur atoms are key to these interactions, as they can form bonds with the active sites of enzymes, altering their activity. Additionally, this compound can interact with proteins by forming disulfide bonds, which can affect protein folding and stability .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving oxidative stress responses. By modulating the activity of redox-sensitive transcription factors, this compound can affect gene expression and cellular metabolism. This compound can also induce apoptosis in certain cell types by disrupting mitochondrial function and increasing reactive oxygen species (ROS) levels .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting or activating their function. For example, it can inhibit the activity of certain oxidoreductases by forming covalent bonds with their thiol groups. Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA. These interactions can lead to changes in the expression of genes involved in oxidative stress responses and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light or air. Over time, its ability to modulate cellular functions may diminish due to degradation. Long-term studies have shown that prolonged exposure to this compound can lead to adaptive responses in cells, such as increased expression of antioxidant enzymes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have protective effects against oxidative stress by enhancing the activity of antioxidant enzymes. At high doses, it can be toxic, leading to cell death and tissue damage. Studies have shown that there is a threshold dose above which the adverse effects of this compound become pronounced .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to sulfur metabolism. It can be metabolized by enzymes such as thioltransferases and sulfotransferases, which facilitate the transfer of sulfur atoms to other molecules. This compound can also affect metabolic flux by altering the levels of key metabolites involved in redox reactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via specific transporters that recognize its sulfur-containing structure. Once inside the cell, it can bind to proteins and other biomolecules, affecting its localization and accumulation. The distribution of this compound within tissues can vary depending on the presence of these transporters and binding proteins .
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, such as the mitochondria or the nucleus, where it exerts its effects. The activity and function of this compound can be modulated by its localization, as different cellular compartments provide distinct environments for its interactions with biomolecules .
Propriétés
IUPAC Name |
5,6-dihydro-[1,3]dithiolo[4,5-b][1,4]dithiine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4S5/c6-5-9-3-4(10-5)8-2-1-7-3/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFPIFRGVCYRUEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(S1)SC(=S)S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4S5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60326950 | |
| Record name | 4,5-Ethylenedithio-1,3-dithiole-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60326950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
59089-89-3 | |
| Record name | 4,5-Ethylenedithio-1,3-dithiole-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60326950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




